molecular formula C9H11BrO2 B12428119 4-(2-Bromoethoxy)benzenemethanol-d4

4-(2-Bromoethoxy)benzenemethanol-d4

Cat. No.: B12428119
M. Wt: 235.11 g/mol
InChI Key: GAAPTDXMUPBCQD-NZLXMSDQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)benzenemethanol-d4 typically involves the bromination of 4-(2-Hydroxyethoxy)benzenemethanol-d4. The reaction conditions often include the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)benzenemethanol-d4 can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the benzylic alcohol to a methylene group.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Major Products

    Substitution: 4-(2-Azidoethoxy)benzenemethanol-d4

    Oxidation: 4-(2-Bromoethoxy)benzaldehyde-d4

    Reduction: 4-(2-Ethoxy)benzenemethanol-d4

Scientific Research Applications

4-(2-Bromoethoxy)benzenemethanol-d4 is primarily used in scientific research as an intermediate in the synthesis of labeled compounds. These labeled compounds are crucial in various fields, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of selective estrogen receptor modulators (SERMs) like Bazedoxifene-d4.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzenemethanol-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of Bazedoxifene-d4, it acts as a selective estrogen receptor modulator by binding to estrogen receptors and modulating their activity. This modulation can lead to the inhibition of bone resorption, making it useful in the treatment of osteoporosis.

Comparison with Similar Compounds

4-(2-Bromoethoxy)benzenemethanol-d4 can be compared to other similar compounds such as:

    4-(2-Chloroethoxy)benzenemethanol-d4: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Iodoethoxy)benzenemethanol-d4: Similar structure but with an iodine atom instead of bromine.

    4-(2-Fluoroethoxy)benzenemethanol-d4: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the deuterium labeling makes it valuable in research applications where tracking the compound’s metabolic fate is essential.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

235.11 g/mol

IUPAC Name

[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)phenyl]methanol

InChI

InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2/i5D2,6D2

InChI Key

GAAPTDXMUPBCQD-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)CO

Canonical SMILES

C1=CC(=CC=C1CO)OCCBr

Origin of Product

United States

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